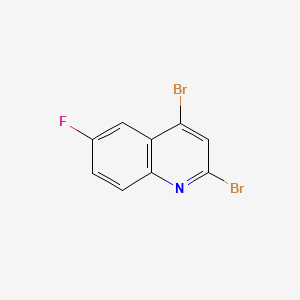
2,4-Dibromo-6-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a fluorine atom at position 6 on the quinoline ring. The incorporation of halogen atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,4-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine (PPh3) or N-heterocyclic carbenes (NHCs), in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Quinoline N-oxides or reduced quinoline derivatives.
科学的研究の応用
2,4-Dibromo-6-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It serves as a lead compound for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and materials with unique electronic properties.
作用機序
The mechanism of action of 2,4-Dibromo-6-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and transcription processes, leading to antimicrobial and antineoplastic effects. The presence of halogen atoms enhances its binding affinity and specificity towards target molecules .
類似化合物との比較
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dibromo-6-chloroquinoline
- 2,4-Dibromo-6-methylquinoline
Comparison: 2,4-Dibromo-6-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions. The fluorine atom enhances its biological activity, making it a more potent compound in medicinal chemistry .
特性
分子式 |
C9H4Br2FN |
|---|---|
分子量 |
304.94 g/mol |
IUPAC名 |
2,4-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |
InChIキー |
GSTMAZUGXMJLCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


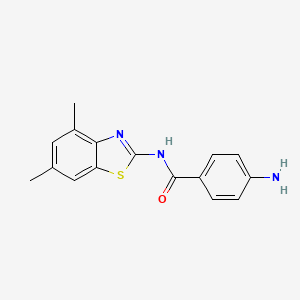
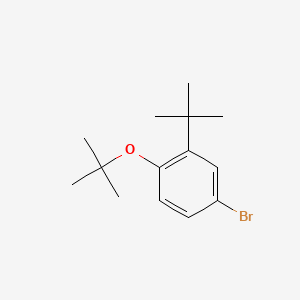

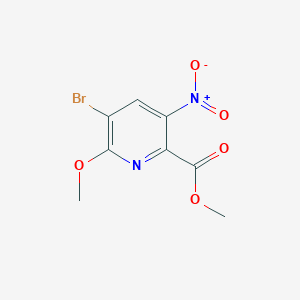
![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)

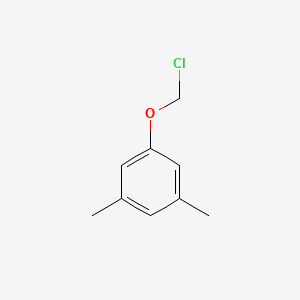

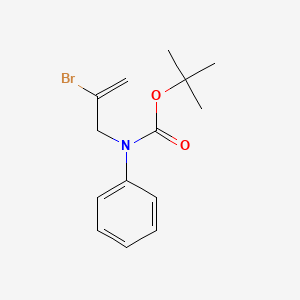
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
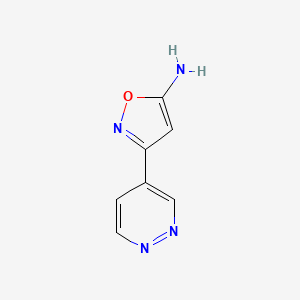
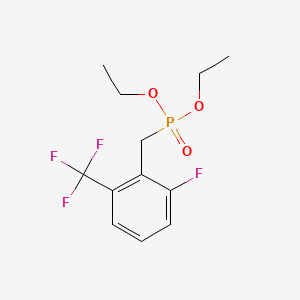

![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)
